Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoate
Description
Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoate is a heterocyclic organic compound featuring a benzoate ester core substituted with a methoxy group at the 5-position and a 3,5-dimethylpyrazole moiety at the 2-position. This structure combines aromatic, ester, and pyrazole functionalities, making it relevant in pharmaceutical and agrochemical research, particularly in ligand design and bioactive molecule synthesis. Its molecular formula is inferred as C₁₄H₁₆N₂O₃, with a molecular weight of approximately 276.3 g/mol (calculated).
Properties
CAS No. |
918812-44-9 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
methyl 2-(3,5-dimethylpyrazol-1-yl)-5-methoxybenzoate |
InChI |
InChI=1S/C14H16N2O3/c1-9-7-10(2)16(15-9)13-6-5-11(18-3)8-12(13)14(17)19-4/h5-8H,1-4H3 |
InChI Key |
HJDZZXMQIRNPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)OC)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with methyl 5-methoxy-2-nitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas. The final step involves the esterification of the amino group with methanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methoxybenzoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Structural Analog 1: Methyl 2-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
- Molecular Formula : C₁₄H₁₇N₃O₂
- Molecular Weight : 259.31 g/mol
- CAS No.: 1005583-27-6
- Purity : 95%
Comparison :
- Substituent Differences: The analog replaces the methoxy group at the 5-position with a methylene-linked 4-amino-3,5-dimethylpyrazole.
- Molecular Weight : Lower (259.31 vs. ~276.3 g/mol) due to the absence of a methoxy oxygen and additional methylene group.
Structural Analog 2: (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine
- Molecular Formula : C₁₃H₁₇N₃O
- Molecular Weight : 243.3 g/mol
- CAS No.: 16983-71-4
Comparison :
- Substituent Differences : Replaces the benzoate ester with a methanamine group.
- Functional Implications: The amine group introduces basicity (pKa ~9–10), contrasting with the ester’s neutrality. This affects solubility and reactivity, particularly in acidic environments.
- Molecular Weight : Significantly lower (243.3 vs. ~276.3 g/mol) due to the simpler amine substituent.
Research Implications and Limitations
- Data Gaps : Direct comparative studies on reactivity, bioavailability, or crystallographic data (e.g., via SHELX refinement ) are absent in the evidence. Further experimental work is needed to validate inferred properties.
- Functional Group Impact: The ester in the target compound likely enhances stability compared to the amine in Analog 2 but may reduce metabolic resistance compared to the amino-methyl derivative in Analog 1.
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